molecular formula C10H16O4 B13210058 Methyl 2,7,7-trimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate

Methyl 2,7,7-trimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate

Cat. No.: B13210058
M. Wt: 200.23 g/mol
InChI Key: HVAKQZYJFVWXNS-UHFFFAOYSA-N
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Description

Methyl 2,7,7-trimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate is a chemical compound with the molecular formula C10H16O4. This compound belongs to the class of spiro compounds, which are characterized by a unique bicyclic structure where two rings are connected through a single atom. The presence of the dioxaspiro moiety in its structure makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,7,7-trimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a ketone with a diol in the presence of an acid catalyst to form the spiro compound. The reaction conditions often include:

    Temperature: Moderate to high temperatures (50-100°C)

    Catalysts: Acidic catalysts such as sulfuric acid or p-toluenesulfonic acid

    Solvents: Organic solvents like dichloromethane or toluene

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate advanced purification techniques such as distillation and crystallization to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,7,7-trimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Solvents: Organic solvents such as ethanol, methanol, and dichloromethane

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Methyl 2,7,7-trimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex spiro compounds and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 2,7,7-trimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique spiro structure allows it to interact with enzymes and receptors in a specific manner, potentially inhibiting or activating certain biological processes. Detailed studies on its molecular targets and pathways are ongoing to fully understand its effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 7-ethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate
  • 1,5-Dioxaspiro[2.4]heptane derivatives
  • Spiro[2.4]heptane compounds

Uniqueness

Methyl 2,7,7-trimethyl-1,5-dioxaspiro[24]heptane-2-carboxylate is unique due to its specific substitution pattern and the presence of the trimethyl group, which can influence its chemical reactivity and biological activity

Properties

Molecular Formula

C10H16O4

Molecular Weight

200.23 g/mol

IUPAC Name

methyl 2,4,4-trimethyl-1,6-dioxaspiro[2.4]heptane-2-carboxylate

InChI

InChI=1S/C10H16O4/c1-8(2)5-13-6-10(8)9(3,14-10)7(11)12-4/h5-6H2,1-4H3

InChI Key

HVAKQZYJFVWXNS-UHFFFAOYSA-N

Canonical SMILES

CC1(COCC12C(O2)(C)C(=O)OC)C

Origin of Product

United States

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